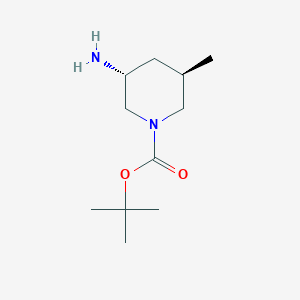
ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1H-1,2,4-triazole, which is a class of heterocyclic compounds. These compounds contain a 1,2,4-triazole ring, a five-membered ring with two carbon atoms and three nitrogen atoms. The “5-(chloromethyl)” and “ethyl carboxylate” groups are substituents on this ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the 1,2,4-triazole ring, with the chloromethyl group at the 5-position and the ethyl carboxylate group also attached to the ring. The exact structure would depend on the specific locations of these substituents .Chemical Reactions Analysis
As a derivative of 1,2,4-triazole, this compound could potentially participate in a variety of chemical reactions. The chloromethyl group might be susceptible to nucleophilic substitution reactions, and the ethyl carboxylate group could potentially undergo reactions typical of esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the chloromethyl and ethyl carboxylate groups could affect its polarity, solubility, and reactivity .Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. It’s important to refer to the relevant safety data sheets for information on potential hazards, protective measures, and first aid procedures .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride involves the reaction of ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate with chloromethyl methyl ether in the presence of a base, followed by quaternization with hydrochloric acid.", "Starting Materials": [ "Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate", "Chloromethyl methyl ether", "Base (e.g. sodium hydroxide)", "Hydrochloric acid" ], "Reaction": [ "Add ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate and base to a reaction flask", "Stir the mixture and slowly add chloromethyl methyl ether", "Heat the mixture to reflux for several hours", "Cool the mixture and add hydrochloric acid to quaternize the product", "Filter the product and wash with water", "Dry the product to obtain ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride" ] } | |
Numéro CAS |
2408962-69-4 |
Formule moléculaire |
C6H9Cl2N3O2 |
Poids moléculaire |
226.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



